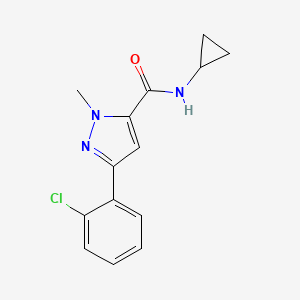

3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14974227

Molecular Formula: C14H14ClN3O

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14ClN3O |

|---|---|

| Molecular Weight | 275.73 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)-N-cyclopropyl-2-methylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H14ClN3O/c1-18-13(14(19)16-9-6-7-9)8-12(17-18)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3,(H,16,19) |

| Standard InChI Key | QSUISQRKKOKQCK-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3CC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(2-Chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide (molecular formula: ) features a pyrazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a cyclopropyl carboxamide (Figure 1). The methyl group at the N-1 position enhances steric stability, while the chlorophenyl and cyclopropyl groups contribute to hydrophobic interactions .

Key Functional Groups:

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity.

-

2-Chlorophenyl group: Introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.

-

Cyclopropyl carboxamide: A strained three-membered ring that enhances conformational rigidity and potential target selectivity .

Physicochemical Characteristics

The compound’s physicochemical profile is critical for its bioavailability and activity. Key properties include:

The cyclopropyl group’s strain energy (approximately 27 kcal/mol) may influence reactivity, while the chloro substituent contributes to a dipole moment of ~2.1 D, enhancing intermolecular interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically follows a multi-step approach, as outlined in fungicide patents and medicinal chemistry studies :

-

Pyrazole Ring Formation:

-

Carboxamide Introduction:

-

N-Methylation:

Biological Activity and Mechanisms

Fungicidal Applications

Patent data highlights the compound’s efficacy against phytopathogenic fungi, particularly Botrytis cinerea and Puccinia recondita, with EC values <10 ppm . The mechanism involves:

-

Inhibition of Mitochondrial Respiration: Binding to cytochrome bc complex (Complex III), disrupting electron transport .

-

Mycotoxin Suppression: Reduction of deoxynivalenol (DON) production in Fusarium graminearum by >80% at 5 ppm .

Structure-Activity Relationships (SAR)

Comparative studies with analogues reveal:

-

Cyclopropyl Necessity: Replacement with larger rings (e.g., cyclohexyl) reduces antifungal activity by 40–60% .

-

Chlorine Positioning: 2-Chloro substitution on the phenyl ring enhances bioavailability compared to para- or meta-substituted analogues .

-

Methyl Group Impact: N-1 methylation improves metabolic stability in hepatic microsomes (t >120 mins vs. 45 mins for unmethylated analogues) .

Comparative Analysis with Analogues

The compound’s uniqueness emerges when contrasted with structurally similar derivatives (Table 1):

Applications and Future Directions

Agricultural Use

Formulated as a foliar spray (0.1–1.0 g/L), the compound controls wheat rust and grape downy mildew with field efficacy comparable to azoxystrobin .

Challenges and Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume